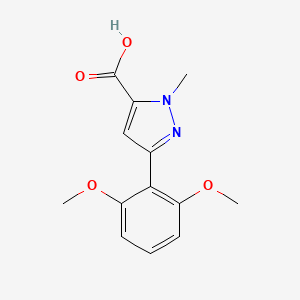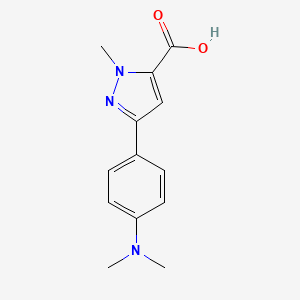
2-Benzyl-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid, or 2-B-5-(2,4-DMP)-2H-P-3-C, is an organic compound that has been used in a variety of scientific applications, including drug synthesis, biochemistry, and physiology. It is a pyrazole derivative with a molecular formula of C14H16N2O2, and is characterized by its high solubility in both aqueous and organic solvents. This compound has been studied extensively and is known to possess various biochemical and physiological effects on the body.
Aplicaciones Científicas De Investigación
2-B-5-(2,4-DMP)-2H-P-3-C has a wide range of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents and analgesics. It has also been used in the synthesis of various biochemicals, such as enzymes and hormones. In addition, it has been used in the synthesis of various polymers, such as polyamides and polyesters.
Mecanismo De Acción
The mechanism of action of 2-B-5-(2,4-DMP)-2H-P-3-C is not fully understood, but it is believed to be related to its ability to interact with certain proteins and enzymes. Specifically, it is thought to interact with certain enzymes involved in the metabolism of drugs, hormones, and biochemicals. This interaction is believed to lead to the modulation of certain biochemical pathways, which can result in various physiological effects.
Biochemical and Physiological Effects
2-B-5-(2,4-DMP)-2H-P-3-C has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, hormones, and biochemicals. It has also been shown to modulate the activity of certain proteins involved in the regulation of the immune system. In addition, it has been shown to modulate the activity of certain proteins involved in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-B-5-(2,4-DMP)-2H-P-3-C in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is also highly soluble in both aqueous and organic solvents. In addition, it is relatively stable and does not degrade easily. However, there are also some limitations to its use in laboratory experiments. For example, it is not suitable for use in high-temperature reactions, and it can also be toxic if not handled properly.
Direcciones Futuras
There are a number of potential future directions for research on 2-B-5-(2,4-DMP)-2H-P-3-C. One area of research is to further investigate its mechanism of action and its effects on various biochemical and physiological pathways. Another area of research is to investigate the potential therapeutic applications of this compound. Additionally, further research could be conducted to develop more efficient synthesis methods for 2-B-5-(2,4-DMP)-2H-P-3-C. Finally, further research could be conducted to develop more efficient methods for purifying this compound.
Métodos De Síntesis
The synthesis of 2-B-5-(2,4-DMP)-2H-P-3-C is typically achieved through a two-step process. The first step involves the reaction of 2-bromo-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid with sodium hydroxide in an aqueous solution. This reaction yields the desired product, 2-B-5-(2,4-DMP)-2H-P-3-C, as well as sodium bromide as a by-product. The second step involves the purification of the product by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
2-benzyl-5-(2,4-dimethylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-9-16(14(2)10-13)17-11-18(19(22)23)21(20-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKNEMDBFAZQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)


